molecular formula C16H17N3O4S B2458785 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 851129-76-5

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2458785
CAS No.: 851129-76-5
M. Wt: 347.39
InChI Key: LTDFFZJYPHUKHA-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a sophisticated synthetic compound that serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. Its molecular architecture integrates a 1,4-benzodioxan moiety, a 1,3,4-oxadiazole ring, and a pyrrolidine-based ethanone unit, a combination frequently explored for generating pharmacologically active molecules. The 1,3,4-oxadiazole ring is a well-known privileged structure in drug design, contributing to a range of biological activities, often through hydrogen bonding and dipole interactions with biological targets (source) . This compound is primarily of interest as a key building block for the synthesis of novel chemical entities with potential therapeutic applications. Researchers utilize this scaffold to develop and screen for new inhibitors targeting various enzymes, particularly in oncology and neurology. The presence of the sulfanyl linker and the pyrrolidine group enhances the molecule's versatility for further chemical modification, allowing for the creation of diverse compound libraries. This product is intended for use in non-clinical laboratory research and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-14(19-5-1-2-6-19)10-24-16-18-17-15(23-16)11-3-4-12-13(9-11)22-8-7-21-12/h3-4,9H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDFFZJYPHUKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carbon disulfide, followed by cyclization with appropriate electrophiles.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through the reaction of the oxadiazole intermediate with pyrrolidinone derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrrolidinone moiety, resulting in the formation of reduced derivatives.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. For instance, the benzodioxin moiety can be synthesized through established methods involving the reaction of phenolic compounds with appropriate reagents under controlled conditions. The oxadiazole and pyrrolidine components are then introduced through coupling reactions, often facilitated by the use of coupling agents or catalysts. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey Reagents/Conditions
1Formation of benzodioxinPhenolic compound + Reagent A
2Synthesis of oxadiazoleIntermediate + Reagent B
3Coupling with pyrrolidineOxadiazole + Pyrrolidine
4Purification and characterizationChromatography + Spectroscopy

Biological Activities

Research has indicated that compounds containing the benzodioxin and oxadiazole moieties exhibit a range of biological activities. Specifically, studies have highlighted their potential as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests that such compounds could be valuable in treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound can effectively inhibit key enzymes involved in glucose metabolism and neurotransmission. For example, one study reported that a related compound showed significant inhibitory activity against acetylcholinesterase (IC50 = 46.42 μM) comparable to established drugs like physostigmine .

CompoundTarget EnzymeIC50 (μM)Reference
Derivative AAcetylcholinesterase46.42
Derivative BButyrylcholinesterase157.31
Compound Cα-GlucosidaseModerate

Therapeutic Applications

The therapeutic potential of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one extends beyond enzyme inhibition. Its structural features suggest possible applications in:

  • Neurodegenerative Disease Treatment : Given its activity against cholinesterases, it may aid in managing symptoms of Alzheimer's disease.
  • Antidiabetic Agents : The inhibition of α-glucosidase indicates potential use in managing Type 2 diabetes mellitus by controlling blood sugar levels.

Case Studies

Several case studies have been published documenting the synthesis and biological evaluation of related compounds. For instance, a study focused on sulfonamide derivatives demonstrated significant antidiabetic effects alongside cholinesterase inhibition . These findings underscore the versatility of compounds derived from the benzodioxin framework.

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

Biological Activity

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its enzyme inhibitory properties, antimicrobial effects, and cytotoxicity against cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with 1,3,4-oxadiazole moieties. The resulting products are characterized using techniques such as NMR and IR spectroscopy to confirm their structural integrity and purity.

Enzyme Inhibition

Research indicates that compounds containing the oxadiazole moiety exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that derivatives of oxadiazole can inhibit α-glucosidase and acetylcholinesterase , which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The specific compound under discussion has been tested for its potential to inhibit these enzymes effectively, suggesting its therapeutic potential in managing these conditions .

Antimicrobial Activity

The antimicrobial properties of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one have also been evaluated. Studies show that compounds with similar structures demonstrate better activity against gram-positive bacteria compared to gram-negative strains. The compound's efficacy was assessed using disc diffusion methods against various bacterial strains including Bacillus cereus and Staphylococcus aureus, revealing promising results .

Cytotoxicity

Cytotoxicity assays conducted on several cancer cell lines (e.g., HCT116, MCF7) indicate that the compound exhibits moderate to high cytotoxic effects. Notably, it showed superior activity against liver carcinoma cell lines (HUH7), with IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU). This suggests a potential application in cancer therapy .

Summary of Findings

Activity Details
Enzyme Inhibition Effective against α-glucosidase and acetylcholinesterase; potential for T2DM and AD treatment.
Antimicrobial Better activity against gram-positive bacteria; tested against various strains.
Cytotoxicity Moderate to high activity against cancer cell lines; particularly effective on HUH7 cells.

Case Studies

Several case studies have highlighted the importance of oxadiazole derivatives in drug development:

  • Anticancer Studies : A series of oxadiazole derivatives were synthesized and tested for anticancer activity. One study reported that a specific derivative exhibited an IC50 value of 10.1 µM against HUH7 cells, indicating strong potential as an anticancer agent .
  • Antimicrobial Efficacy : In another study focusing on 1,3,4-oxadiazole derivatives, compounds were shown to possess significant antibacterial properties against Bacillus species and moderate antifungal activity. This reinforces the versatility of this chemical scaffold in addressing infectious diseases .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the 1,3,4-oxadiazole core. A common approach includes:

Condensation reactions between carboxylic acid derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide) and carbon disulfide to form the oxadiazole ring.

Sulfanyl group introduction via nucleophilic substitution using mercaptoethanol derivatives.

Coupling with pyrrolidine through a ketone intermediate under basic conditions (e.g., K₂CO₃ in DMF).
Purity optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol-DMF (1:1) . Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine signals (δ 2.5–3.5 ppm).
  • Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~409.4 g/mol).
  • X-ray crystallography: Use SHELX programs for small-molecule refinement. Single crystals grown via slow evaporation in ethanol can resolve bond angles and confirm stereoelectronic effects .

Advanced: How can contradictory bioactivity data in enzymatic assays be systematically analyzed?

Answer:
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. Mitigation strategies:

Dose-response curves: Test concentrations from 1 nM to 100 µM to identify non-linear effects.

Orthogonal assays: Validate results using fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters).

Control experiments: Include known inhibitors (e.g., staurosporine for kinases) and assess solvent effects (DMSO ≤0.1%).

Data normalization: Use Z-factor analysis to quantify assay robustness .

Advanced: What computational strategies predict interactions with biological targets (e.g., kinases, GPCRs)?

Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets with conserved ATP-binding pockets (e.g., PI3K, MAPK) due to the oxadiazole’s electron-deficient nature.
  • MD simulations: GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns. Analyze RMSD and hydrogen-bond occupancy.
  • Pharmacophore modeling: Identify critical features (e.g., sulfanyl group for hydrophobic interactions, pyrrolidine for solubility) using MOE or Phase .

Experimental Design: How to evaluate the compound’s metabolic stability in vitro?

Answer:

Microsomal stability assay: Incubate with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics.

CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess IC₅₀ values.

Reactive metabolite detection: Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic intermediates .

Advanced: How to resolve discrepancies in solubility measurements across different solvents?

Answer:

  • Solvent selection: Prioritize DMSO for stock solutions (≤10 mM) and PBS (pH 7.4) for biological assays.
  • Shake-flask method: Stir compound in solvent for 24 hr at 25°C, filter (0.22 µm), and quantify via UV-Vis (λmax ~270 nm).
  • Thermodynamic analysis: Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity .

Data Contradiction: How to address variability in cytotoxicity results across cell lines?

Answer:
Variability may stem from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Strategies:

Cell panel screening: Test in ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with matched controls.

Efflux inhibition: Co-treat with verapamil (P-gp inhibitor) to assess transport-mediated resistance.

Metabolic profiling: Use LC-HRMS to identify cell-specific metabolites .

Methodological Guidance: What in vivo models are suitable for preliminary toxicity assessment?

Answer:

  • Acute toxicity: Zebrafish embryo model (OECD TG 236) at 0.1–100 µM. Monitor survival, hatching, and malformations over 96 hpf.
  • Subchronic toxicity: Rodent studies (28-day OECD 407) with daily oral dosing (10–100 mg/kg). Assess hematological, hepatic, and renal parameters .

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